Stannane, bis(2-methyl-2-phenylpropyl)oxo-

Description

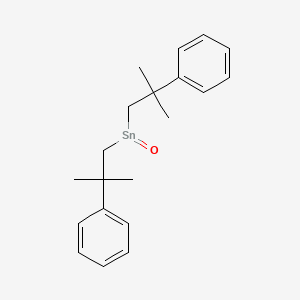

Stannane, bis(2-methyl-2-phenylpropyl)oxo- is an organotin compound characterized by two 2-methyl-2-phenylpropyl groups bonded to a central tin atom, with an oxo (O) ligand. The 2-methyl-2-phenylpropyl substituent (C10H13) contributes steric bulk and influences the compound’s reactivity and stability. Organotin compounds like this are widely studied for applications in catalysis, agrochemicals, and polymer stabilization . Evidence suggests that derivatives of this compound, such as its hydrolysis products and metabolites, are relevant in pesticide residue studies (e.g., Fenbutatin oxide metabolites SD31723 and SD33608) .

Properties

CAS No. |

60268-12-4 |

|---|---|

Molecular Formula |

C20H26OSn |

Molecular Weight |

401.1 g/mol |

IUPAC Name |

bis(2-methyl-2-phenylpropyl)-oxotin |

InChI |

InChI=1S/2C10H13.O.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;/h2*4-8H,1H2,2-3H3;; |

InChI Key |

KKMCHPIGCYMHAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C[Sn](=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Method

A well-documented method for synthesizing organotin oxo compounds, including derivatives similar to Stannane, bis(2-methyl-2-phenylpropyl)oxo-, involves the reaction of triorganotin hydroxides with carboxylic acids or dicarboxylic acids. The reaction proceeds under reflux with azeotropic removal of water using solvents such as toluene-ethanol mixtures and a Dean-Stark apparatus.

Specific Example from Literature

- A related compound, bis(tricyclohexyltin) 2,6-pyridinedicarboxylate, was synthesized by adding tris(2-methyl-2-phenylpropyl)tin hydroxide (1.070 g, 2 mmol) to 2,6-pyridinedicarboxylic acid (0.167 g, 1 mmol) in toluene-ethanol (3:1 v/v). The mixture was refluxed for 5 hours with azeotropic water removal. After cooling, the product was isolated by filtration and solvent removal, followed by recrystallization. The yield was 77.6% with a melting point of 161–162 °C.

This procedure can be adapted for Stannane, bis(2-methyl-2-phenylpropyl)oxo- by using the corresponding triorganotin hydroxide precursor bearing the 2-methyl-2-phenylpropyl groups.

Preparation of Key Starting Materials

Synthesis of 2-Methyl-2-phenylpropyl Precursors

The 2-methyl-2-phenylpropyl moiety is typically introduced via ester or acid intermediates such as methyl 2-methyl-2-phenylpropanoate. This ester can be prepared by esterification of 2,2-dimethyl-2-phenylacetic acid with methanol in the presence of acid catalysts like sulfuric acid or methanesulfonic acid under reflux conditions.

Table 1: Representative Esterification Conditions for Methyl 2-methyl-2-phenylpropanoate

| Catalyst/Condition | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Concentrated sulfuric acid | 20 °C, reflux | 12 hours | ~98 | pH adjusted post-reaction, extraction |

| Concentrated sulfuric acid | 25–45 °C, reflux | 4 hours | 40–50 | Followed by solvent removal and washing |

| Methanesulfonic acid | Reflux (sealed tube) | 2 hours | Not stated | Purification by combiflash chromatography |

These esters serve as precursors for further functionalization to organotin compounds.

Organotin Hydroxide Formation and Subsequent Oxo Compound Synthesis

Preparation of Triorganotin Hydroxides

Triorganotin hydroxides such as tris(2-methyl-2-phenylpropyl)tin hydroxide can be prepared by hydrolysis of the corresponding triorganotin halides or alkoxides. These hydroxides are key intermediates that react with acids or anhydrides to form tin-oxo derivatives.

Reaction Conditions for Oxo Compound Formation

- The reaction between triorganotin hydroxide and carboxylic acid derivatives is typically conducted in toluene-ethanol mixtures.

- Reflux with a Dean-Stark apparatus is used to continuously remove water formed during condensation.

- Reaction times are generally around 4–5 hours.

- After completion, the reaction mixture is cooled, filtered, and the solvent removed under reduced pressure.

- The product is purified by recrystallization from solvents such as methanol-trichloromethane mixtures.

Analytical and Structural Characterization

- The products are typically white solids soluble in benzene and common polar organic solvents (methanol, trichloromethane, acetonitrile, N,N-dimethylformamide).

- Characterization includes melting point determination, elemental analysis, and X-ray crystallography for structural confirmation.

- NMR spectroscopy (proton and carbon) is used to confirm the presence and environment of the 2-methyl-2-phenylpropyl groups and the tin-oxo moiety.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Esterification of acid | 2,2-Dimethyl-2-phenylacetic acid + MeOH + H2SO4 | Methyl 2-methyl-2-phenylpropanoate, ~98% yield | Acid catalyzed, reflux, extraction |

| Formation of triorganotin hydroxide | Hydrolysis of triorganotin halide/alkoxide | Tri(2-methyl-2-phenylpropyl)tin hydroxide | Intermediate for oxo compound synthesis |

| Condensation with acid | Triorganotin hydroxide + carboxylic acid, reflux in toluene-ethanol, Dean-Stark | Stannane, bis(2-methyl-2-phenylpropyl)oxo-, ~70–80% yield | Water removed azeotropically, recrystallization |

Research Findings and Considerations

- The use of bulky 2-methyl-2-phenylpropyl groups provides steric hindrance, stabilizing the tin-oxo linkage.

- Azeotropic removal of water is critical to drive the condensation reaction to completion.

- Purification by recrystallization ensures high purity and crystallinity for structural studies.

- The synthetic route is adaptable for other organotin oxo compounds by varying the organotin hydroxide precursor and acid component.

Chemical Reactions Analysis

Carboxylation Reactions

Stannane, bis(2-methyl-2-phenylpropyl)oxo- reacts with carboxylic acids to form bis(triorganotin) carboxylates. This ligand substitution process is driven by the oxo group’s displacement by carboxylate anions.

Example Reaction with 2,6-Pyridinedicarboxylic Acid

The compound reacts with 2,6-pyridinedicarboxylic acid under reflux in a toluene-ethanol mixture, employing azeotropic water removal to yield bis(triorganotin) 2,6-pyridinedicarboxylates.

Key Observations :

-

IR spectroscopy confirms Sn–O bond formation (absorption at ~480 cm⁻¹) and deprotonation of the carboxylic acid .

-

The bulky 2-methyl-2-phenylpropyl groups limit coordination to monodentate binding, unlike less hindered analogs.

Reactivity with Nucleophiles

The oxo ligand in the compound is susceptible to substitution by stronger nucleophiles, such as hydroxides or organometallic reagents.

General Reaction Pathway

Steric Effects :

The 2-methyl-2-phenylpropyl groups hinder reactions requiring a trigonal bipyramidal transition state, favoring monodentate over bidentate coordination .

Thermal and Catalytic Decomposition

Under thermal stress or catalytic conditions, the compound undergoes degradation, releasing organic fragments and forming tin oxides.

Decomposition Pathways

-

Thermolysis :

-

Above 200°C, the Sn–C bonds cleave, releasing 2-methyl-2-phenylpropane and forming SnO₂.

-

-

Catalytic Oxidation :

-

In the presence of O₂ or peroxides, tin-oxo polymers form as byproducts.

-

Stability Data :

Comparative Reactivity with Other Organotin Compounds

The steric bulk of the 2-methyl-2-phenylpropyl groups significantly reduces reactivity compared to less hindered triorganotin oxides.

| Compound | Δν(CO₂) (cm⁻¹) | Coordination Mode | Reaction Rate with Carboxylic Acids |

|---|---|---|---|

| Bis(2-methyl-2-phenylpropyl)oxo- | 220–250 | Monodentate | Slow |

| Trimethyltin oxide | 150–180 | Bidentate | Fast |

Implications :

Reduced reactivity makes the compound suitable for controlled ligand-exchange applications .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has shown that stannane derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on bis(triorganotin) compounds, including those with the stannane structure, demonstrated potent in vitro activity against human tumor cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The cytotoxicity of these compounds was found to be superior to that of clinically used agents like cisplatin. The effectiveness can be attributed to the organotin moiety and the specific ligand structure, which influence the compound's interaction with biological systems .

Table 1: Cytotoxicity of Stannane Derivatives

| Compound | IC50 (µg/mL) - HeLa | IC50 (µg/mL) - MCF-7 |

|---|---|---|

| Stannane A | 0.087 | 0.136 |

| Stannane B | 0.579 | 0.932 |

| Cisplatin | 1.443 | 5.457 |

Material Science

Polymerization Initiators

Stannanes, particularly those with functional groups like oxo or alkoxy, are utilized as initiators in polymerization processes. They facilitate the formation of polymers in various applications, such as coatings and adhesives. For example, stannane derivatives have been incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .

Table 2: Properties of Stannane-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Moderate to High |

Environmental Studies

Ecotoxicology

The environmental impact of organotin compounds, including stannanes, has been a subject of extensive research due to their potential toxicity to aquatic life. Studies indicate that certain stannanes can exhibit low biodegradability and high toxicity levels (e.g., LC50 values for fish often exceeding 100 mg/L), raising concerns about their use in industrial applications .

Regulatory Assessments

Regulatory bodies have conducted hazard assessments for organotin compounds, including bis(2-methyl-2-phenylpropyl)oxo-, focusing on their environmental persistence and bioaccumulation potential. These assessments guide the safe handling and usage of such chemicals in industrial settings .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study investigated the anticancer properties of bis(triorganotin) derivatives synthesized from stannane compounds. The results indicated that modifications in the alkyl groups significantly affected the cytotoxicity profiles against various cancer cell lines. This highlights the importance of structural variations in enhancing therapeutic efficacy .

Case Study 2: Polymer Applications

Another research project explored the use of stannane-based initiators in synthesizing high-performance polymers for coatings. The study demonstrated that incorporating these stannanes improved the polymers' thermal and mechanical properties, making them suitable for demanding applications in automotive and aerospace industries .

Mechanism of Action

The mechanism of action of bis-(2-Methyl-2-phenylpropyl)oxostannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. These interactions can lead to changes in cellular pathways and processes, which are the basis for its potential biological and medicinal applications .

Comparison with Similar Compounds

Fenbutatin Oxide (Bis[tris(2-methyl-2-phenylpropyl)tin]-oxide)

Structural Differences :

Toxicity Profile :

Dihydroxybis(2-methyl-2-phenylpropyl)stannane (SD31723)

Functional Group Variation :

- SD31723 replaces the oxo ligand with two hydroxyl (-OH) groups, forming a dihydroxy organotin compound. This structural difference increases its polarity and solubility compared to the oxo derivative .

Environmental Behavior :

Hexakis(2-methyl-2-phenylpropyl)distannoxane

Structural Complexity :

- This distannoxane features two tin atoms bridged by oxygen, each bonded to three 2-methyl-2-phenylpropyl groups (C60H78OSn2). The dimeric structure enhances thermal stability and Lewis acidity, making it relevant in catalytic applications .

Chlorotris(2-methyl-2-phenylpropyl)stannane

Substituent and Ligand Differences :

Physical Properties :

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Substituents per Sn | Key Ligands | Applications |

|---|---|---|---|---|

| Bis(2-methyl-2-phenylpropyl)oxo-stannane | C20H26OSn | 2 | Oxo (O) | Metabolite, agrochemical studies |

| Fenbutatin oxide | C42H60O2Sn2 | 3 | Oxide (O) | Pesticide (acaricide) |

| SD31723 | C20H28O2Sn | 2 | Hydroxyl (OH) | Metabolite |

| Hexakis(2-methyl-2-phenylpropyl)distannoxane | C60H78OSn2 | 3 | Bridged oxide | Catalysis |

| Chlorotris(2-methyl-2-phenylpropyl)stannane | C30H39ClSn | 3 | Chlorine (Cl) | Pharmaceutical intermediates |

Table 2: Physical Properties

| Compound | Boiling Point (°C) | Molecular Weight (g/mol) | LogP |

|---|---|---|---|

| Bis(2-methyl-2-phenylpropyl)oxo-stannane | Not reported | ~435.1 | ~4.5* |

| Fenbutatin oxide | Not reported | 807.6 | ~6.8* |

| Chlorotris(2-methyl-2-phenylpropyl)stannane | 556.5 | 553.8 | 5.02 |

*Estimated based on structural analogs.

Research Findings and Trends

- Environmental Persistence: Bis(2-methyl-2-phenylpropyl)oxo-stannane and its derivatives are less persistent than trisubstituted analogs like Fenbutatin oxide, aligning with stricter regulatory trends for organotin compounds .

- Catalytic Potential: Distannoxanes with 2-methyl-2-phenylpropyl groups exhibit superior Lewis acidity compared to monomeric stannanes, highlighting their utility in organic synthesis .

- Toxicity Gaps : While Fenbutatin oxide has well-established toxicity data, the bis-substituted stannane’s toxicological profile remains understudied, warranting further research .

Biological Activity

Stannane, bis(2-methyl-2-phenylpropyl)oxo- is an organotin compound with the molecular formula and a molecular weight of approximately 401.13 g/mol. This compound features two bulky 2-methyl-2-phenylpropyl groups attached to a central tin atom, along with an oxo functional group. Organotin compounds are known for their diverse applications in agriculture, materials science, and as biocides. Understanding the biological activity of this particular compound is crucial for assessing its safety and efficacy in various applications.

The structure of stannane, bis(2-methyl-2-phenylpropyl)oxo- significantly influences its biological activity. The presence of the oxo group enhances its reactivity, while the steric hindrance provided by the two bulky substituents affects its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₀O₁Sn |

| Molecular Weight | 401.13 g/mol |

| Functional Groups | Oxo group, organotin |

| Structural Features | Two 2-methyl-2-phenylpropyl groups |

Antimicrobial Properties

Research indicates that organotin compounds exhibit significant antimicrobial activity. Studies have shown that stannane derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with cellular processes.

Endocrine Disruption

Stannane, bis(2-methyl-2-phenylpropyl)oxo- has been studied for its potential endocrine-disrupting properties. Organotin compounds are known to interact with hormone receptors, leading to adverse effects on reproductive health and development in various organisms. For instance, exposure to certain organotins has been linked to altered hormone levels in aquatic species.

Case Studies

- Antimicrobial Efficacy : A study published in Environmental Science & Technology demonstrated that stannane derivatives exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, suggesting a promising alternative for antimicrobial applications .

- Endocrine Activity Assessment : Research conducted by the National Institute of Health assessed the endocrine-disrupting potential of stannane compounds through in vitro assays. The results indicated that stannane, bis(2-methyl-2-phenylpropyl)oxo-, could bind to estrogen receptors, leading to increased cell proliferation in hormone-sensitive cancer cell lines .

Safety and Regulatory Considerations

Due to their biological activity, organotin compounds are subject to regulatory scrutiny. The European Union has implemented strict regulations on the use of certain organotins due to their toxicity and potential environmental impact. Safety assessments are critical for determining permissible exposure levels and ensuring that applications of stannane derivatives do not pose risks to human health or ecosystems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for preparing bis(2-methyl-2-phenylpropyl)oxostannane, and how can purity be optimized?

- Methodological Answer: Synthesis typically involves transmetallation or condensation reactions between diorganotin dihalides and organolithium/Grignard reagents. For example, analogous compounds like hexaphenyldistannoxane are synthesized via hydrolysis of diorganotin dihalides under controlled pH . Purity optimization requires rigorous exclusion of moisture (to prevent hydrolysis) and purification via recrystallization or column chromatography. NMR (<sup>119</sup>Sn, <sup>1</sup>H, <sup>13</sup>C) and X-ray diffraction (XRD) are critical for confirming purity and structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing the coordination environment of tin in this compound?

- Methodological Answer: <sup>119</sup>Sn NMR is indispensable for probing tin's electronic environment, with chemical shifts indicating oxidation state and coordination geometry. Infrared (IR) spectroscopy identifies Sn-O and Sn-C bonding via stretching frequencies (e.g., Sn-O at ~500–600 cm⁻¹). XRD provides definitive bond lengths and angles, as demonstrated in studies of structurally similar distannoxanes .

Q. How does the steric bulk of the 2-methyl-2-phenylpropyl ligand influence the compound’s stability in solution?

- Methodological Answer: Steric hindrance from the bulky ligands reduces hydrolysis rates by shielding the tin center. Comparative studies of analogous compounds (e.g., tributyltin derivatives) show that increased steric bulk correlates with enhanced thermal stability and reduced reactivity toward nucleophiles. Kinetic stability can be assessed via time-resolved <sup>119</sup>Sn NMR in solvents like CDCl3 .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the hydrolytic decomposition pathways of bis(2-methyl-2-phenylpropyl)oxostannane?

- Methodological Answer: Contradictions arise from solvent polarity and pH variations. Hydrolysis in aqueous THF produces dinuclear intermediates (e.g., tetrakis(organo)distannoxanes), as observed in Reuter et al.’s crystal structure analysis . Advanced mechanistic studies should employ DFT calculations to model transition states and LC-MS to track intermediate species under controlled conditions .

Q. How can computational chemistry resolve ambiguities in the assignment of Sn–O–Sn bridging vs. terminal bonding modes?

- Methodological Answer: Density Functional Theory (DFT) simulations of vibrational spectra and NMR parameters can distinguish bridging (μ-oxo) from terminal Sn–O bonds. For example, Mulliken charge analysis and Wiberg bond indices for analogous distannoxanes reveal electron density redistribution at bridging oxygen atoms .

Q. What strategies mitigate challenges in crystallizing sterically hindered organotin compounds for structural analysis?

- Methodological Answer: Slow diffusion of non-polar solvents (e.g., hexane) into concentrated solutions in CH2Cl2 promotes crystal growth. Cryocrystallography at 100 K minimizes thermal disorder, as demonstrated for hexaphenyldistannoxane . For recalcitrant compounds, powder XRD paired with Rietveld refinement provides an alternative .

Analytical and Environmental Research Questions

Q. How can trace degradation products of this compound be detected in environmental matrices?

- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using NaBEt4 to form volatile ethylated species) enhances detection limits. Validation against certified reference materials (e.g., deuterated standards in ) ensures accuracy. Regulatory thresholds from RoHS Annex II (e.g., for dioctyltin derivatives) guide risk assessment .

Q. What role does the oxo ligand play in modulating the Lewis acidity of tin for catalytic applications?

- Methodological Answer: The oxo ligand increases tin’s electrophilicity, enhancing its ability to coordinate substrates. Titration experiments with halide ions (e.g., Cl⁻) monitored by <sup>119</sup>Sn NMR quantify Lewis acidity. Comparative studies with non-oxo analogs (e.g., SnR4) reveal shifts in substrate binding constants .

Notes

- Terminology : Full chemical names are used without abbreviations to ensure clarity.

- Citations : Evidence IDs are provided for traceability, with advanced methodologies anchored in peer-reviewed studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.